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Compound of Interest

Compound Name: Fosamprenavir Sodium

Cat. No.: B1223129 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of fosamprenavir
sodium for in vivo animal studies, focusing on oral and intravenous administration routes. The

information is intended to guide researchers in preparing stable and effective formulations for

pharmacokinetic and pharmacodynamic evaluations in common laboratory animal models.

Physicochemical Properties of Fosamprenavir
Fosamprenavir is a phosphate ester prodrug of amprenavir, an HIV-1 protease inhibitor.[1][2][3]

This chemical modification significantly increases the aqueous solubility compared to the

parent drug, amprenavir.[1] Fosamprenavir is commercially available as a calcium salt, which is

a crystalline solid, while the sodium salt is an amorphous and hygroscopic solid.[4] The

enhanced water solubility of the prodrug facilitates the development of oral formulations with a

lower pill burden.[1]

Table 1: Physicochemical Properties of Fosamprenavir Salts
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Property
Fosamprenavir
Calcium

Fosamprenavir
Sodium

Amprenavir (Parent
Drug)

Molecular Formula C25H34CaN3O9PS C25H34N3Na2O9PS C25H35N3O6S

Molecular Weight 623.7 g/mol 629.6 g/mol 505.6 g/mol

Appearance Crystalline solid[4]
Amorphous,

hygroscopic solid[4]

White to cream-

colored solid[1]

Aqueous Solubility
~0.31 mg/mL at

25°C[1]
Water-soluble[5]

~0.04 mg/mL at

25°C[1]

Experimental Protocols
Oral Formulation Preparation
For oral administration in animal studies, fosamprenavir is typically formulated as a suspension.

A commonly used vehicle for this purpose is an aqueous solution of carboxymethylcellulose

sodium (CMC-Na), which acts as a suspending agent to ensure uniform dosage.

Protocol for 0.5% w/v Carboxymethylcellulose Sodium (CMC-Na) Suspension for Oral Gavage:

Materials:

Fosamprenavir calcium powder

Carboxymethylcellulose sodium (low viscosity)

Sterile, purified water

Magnetic stirrer and stir bar

Weighing scale and weigh boats

Graduated cylinders and beakers

(Optional) Mortar and pestle

Procedure:
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Prepare the 0.5% CMC-Na Vehicle:

Heat approximately half of the required volume of sterile water to 60-70°C.

Slowly add the CMC-Na powder (0.5 g for every 100 mL of final volume) to the heated

water while stirring vigorously with a magnetic stirrer.

Continue stirring until the CMC-Na is fully dispersed and a translucent, viscous solution is

formed.

Add the remaining volume of cold sterile water and continue stirring until the solution is

uniform and has cooled to room temperature.

Allow the solution to stand for at least one hour to ensure complete hydration of the CMC-

Na.

Prepare the Fosamprenavir Suspension:

Calculate the required amount of fosamprenavir calcium powder based on the desired

dose and the number of animals to be dosed. It is advisable to prepare a slight excess to

account for any loss during preparation and administration.

If the fosamprenavir powder is clumpy, gently triturate it to a fine powder using a mortar

and pestle.

In a separate container, weigh the required amount of fosamprenavir powder.

Gradually add a small volume of the prepared 0.5% CMC-Na vehicle to the fosamprenavir

powder and mix to form a smooth paste.

Slowly add the remaining volume of the 0.5% CMC-Na vehicle to the paste while stirring

continuously to ensure a homogenous suspension.

Continue stirring for at least 15-20 minutes before administration to ensure uniformity.

Stability and Storage:
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It is recommended to prepare the fosamprenavir suspension fresh on the day of the

experiment.

If storage is necessary, the suspension should be stored at 2-8°C and protected from light.

Before each administration, the suspension must be thoroughly vortexed or stirred to ensure

uniform distribution of the drug.

Intravenous Formulation Preparation (General
Guidance)
There is limited specific information available in the public domain regarding intravenous

formulations of fosamprenavir sodium for animal studies. The following is general guidance

for preparing a sterile solution for intravenous administration, which should be adapted and

validated for the specific experimental needs. Due to its water solubility, fosamprenavir
sodium is more amenable to IV formulation than its parent drug.

Materials:

Fosamprenavir sodium powder

Sterile Water for Injection (WFI) or 0.9% Sodium Chloride Injection (Sterile Saline)

Sterile vials and stoppers

0.22 µm sterile syringe filters

Sterile syringes and needles

Laminar flow hood or other aseptic environment

Procedure:

Vehicle Selection:

Sterile Water for Injection or Sterile Saline are the preferred vehicles due to the water-

soluble nature of fosamprenavir sodium.
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The pH of the final solution should be adjusted to be close to physiological pH (7.2-7.4) if

necessary, using sterile pH adjusters, to minimize irritation upon injection.

Preparation of the Sterile Solution:

All procedures must be conducted under aseptic conditions in a laminar flow hood.

Calculate the required amount of fosamprenavir sodium for the desired concentration

and volume.

In a sterile vial, dissolve the fosamprenavir sodium powder in the chosen sterile vehicle.

Gently swirl the vial until the powder is completely dissolved. Sonication may be used

cautiously if needed to aid dissolution.

Once dissolved, filter the solution through a 0.22 µm sterile syringe filter into a final sterile

vial. This step is crucial for removing any potential microbial contamination and particulate

matter.

Seal the final vial with a sterile stopper and crimp cap.

Stability and Storage:

Intravenous solutions should ideally be prepared fresh immediately before use.

If short-term storage is required, the solution should be stored at 2-8°C and protected from

light.

Visually inspect the solution for any precipitation or color change before administration.

Discard if any changes are observed.

Pharmacokinetic Data in Animal Models
Fosamprenavir is rapidly and extensively hydrolyzed to its active metabolite, amprenavir, in the

gut epithelium during absorption.[1][2][3] Therefore, pharmacokinetic studies typically measure

the plasma concentrations of amprenavir.
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Table 2: Pharmacokinetic Parameters of Amprenavir Following Oral Administration of

Fosamprenavir in Animal Models

Animal
Model

Dose of
Fosampr
enavir

Cmax of
Amprena
vir
(µg/mL)

Tmax of
Amprena
vir (h)

AUC of
Amprena
vir
(µg·h/mL)

Half-life
of
Amprena
vir (h)

Referenc
e

Dog

Equivalent

to 25

mg/kg APV

(sodium

salt)

~3.5 ~2 ~15
Not

Reported
[4]

Dog

Equivalent

to 25

mg/kg APV

(calcium

salt)

~0.8 ~2 ~3.6
Not

Reported
[4]

Rat
Not

specified

Not

Reported

Not

Reported

Not

Reported

Not

Reported
[4]

Mouse

20

mg/kg/day

(oral

gavage)

Not

Reported

Not

Reported

Not

Reported

Not

Reported
[6]

Note: There is a significant lack of publicly available, detailed pharmacokinetic data for

amprenavir in rats and mice following fosamprenavir administration. The data in dogs highlights

the difference in bioavailability between the sodium and calcium salts.

Bioanalytical Methods
The quantification of amprenavir in plasma samples is typically performed using High-

Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-

Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS methods offer higher sensitivity and

selectivity.
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General LC-MS/MS Method Parameters:

Sample Preparation: Protein precipitation or liquid-liquid extraction from plasma samples.

Chromatographic Separation: Reversed-phase C18 column.

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

Detection: Multiple Reaction Monitoring (MRM) mode for specific parent and product ion

transitions of amprenavir and an internal standard.

Signaling Pathway and Experimental Workflow
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Caption: Metabolic activation of fosamprenavir and inhibition of HIV protease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11816239/
https://pubmed.ncbi.nlm.nih.gov/11816239/
https://scispace.com/pdf/compartmental-pharmacokinetic-analysis-of-oral-amprenavir-87a1o4a2i9.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2921722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2921722/
https://www.researchgate.net/publication/6521930_Compartmental_Pharmacokinetic_Analysis_of_Oral_Amprenavir_with_Secondary_Peaks
https://www.researchgate.net/topic/Oral-Gavage
https://pubmed.ncbi.nlm.nih.gov/16485915/
https://pubmed.ncbi.nlm.nih.gov/16485915/
https://www.benchchem.com/product/b1223129#fosamprenavir-sodium-formulation-for-in-vivo-animal-studies
https://www.benchchem.com/product/b1223129#fosamprenavir-sodium-formulation-for-in-vivo-animal-studies
https://www.benchchem.com/product/b1223129#fosamprenavir-sodium-formulation-for-in-vivo-animal-studies
https://www.benchchem.com/product/b1223129#fosamprenavir-sodium-formulation-for-in-vivo-animal-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1223129?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1223129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

